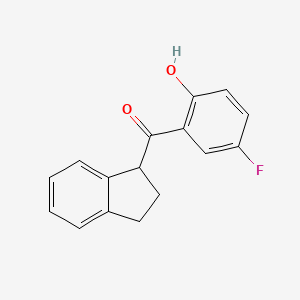
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest for applications in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-bromo-2-hydroxyphenyl)methanone
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to improve drug efficacy and selectivity.
Properties
CAS No. |
920508-16-3 |
|---|---|
Molecular Formula |
C16H13FO2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H13FO2/c17-11-6-8-15(18)14(9-11)16(19)13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13,18H,5,7H2 |
InChI Key |
JOFGSKZCDVFFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















